Butyl (R)-3-Aminotetrahydrofuran-3-carboxylate Butyl (R)-3-Aminotetrahydrofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1242187-12-7
VCID: VC11684104
InChI: InChI=1S/C9H17NO3/c1-2-3-5-13-8(11)9(10)4-6-12-7-9/h2-7,10H2,1H3/t9-/m1/s1
SMILES: CCCCOC(=O)C1(CCOC1)N
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol

Butyl (R)-3-Aminotetrahydrofuran-3-carboxylate

CAS No.: 1242187-12-7

Cat. No.: VC11684104

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Butyl (R)-3-Aminotetrahydrofuran-3-carboxylate - 1242187-12-7

Specification

CAS No. 1242187-12-7
Molecular Formula C9H17NO3
Molecular Weight 187.24 g/mol
IUPAC Name butyl (3R)-3-aminooxolane-3-carboxylate
Standard InChI InChI=1S/C9H17NO3/c1-2-3-5-13-8(11)9(10)4-6-12-7-9/h2-7,10H2,1H3/t9-/m1/s1
Standard InChI Key WLXZWNOGIHHQBQ-SECBINFHSA-N
Isomeric SMILES CCCCOC(=O)[C@]1(CCOC1)N
SMILES CCCCOC(=O)C1(CCOC1)N
Canonical SMILES CCCCOC(=O)C1(CCOC1)N

Introduction

Structural and Physicochemical Properties

Butyl (R)-3-aminotetrahydrofuran-3-carboxylate belongs to the class of tetrahydrofuran-3-carboxylate esters, featuring a five-membered oxygen-containing ring with an amino group and a butyl ester substituent at the 3-position. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol . The compound’s stereochemistry is defined by the (R)-configuration at the 3-position, which critically influences its reactivity and biological interactions.

Predicted Physicochemical Parameters

Experimental data for this compound remain limited, but computational predictions provide foundational insights:

PropertyValue
Boiling Point253.1 ± 40.0 °C (Predicted)
Density1.082 ± 0.06 g/cm³ (Predicted)
pKa6.18 ± 0.20 (Predicted)

These properties suggest moderate polarity and stability under standard conditions, aligning with its use in organic synthesis . The pKa value indicates weak basicity, likely attributable to the primary amine group.

Spectral Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from synthetic protocols reveal distinct spectral fingerprints. For instance, the proton NMR spectrum of the related methyl ester analog (1(2)) displays signals at δ 4.19 (d, 1H), 4.05 (m, 3H), and 3.76 (s, 3H), corresponding to the tetrahydrofuran ring protons and methoxy group . High-resolution mass spectrometry (HRMS) of butyl (R)-3-aminotetrahydrofuran-3-carboxylate derivatives confirms molecular ions at m/z 339 (M+1) .

Synthesis and Optimization Strategies

The synthesis of butyl (R)-3-aminotetrahydrofuran-3-carboxylate involves multi-step routes emphasizing stereocontrol and functional group compatibility. Key methodologies are detailed below.

Palladium-Catalyzed Coupling Reactions

A prominent approach involves coupling butyl (R)-3-aminotetrahydrofuran-3-carboxylate with aryl halides using palladium catalysts. In one protocol, 0.55 g of the amine reacts with 4-bromo-2-fluoro-N-methyl-N-{[2-(trimethylsilyl)ethoxy]methyl}benzamide in the presence of Pd·DBA (0.27 g) and BINAP (0.37 g) in dioxane under argon. Refluxing for 48 hours yields the coupled product with ~10% efficiency, as confirmed by liquid chromatography-mass spectrometry (LC-MS) .

Esterification and Carbodiimide-Mediated Activation

Alternative routes employ carbodiimide reagents to activate carboxylic acid precursors. For example, (R)-3-(4-methylcarbamoyl-3-fluorophenylamino)tetrahydrofuran-3-encarboxylic acid is treated with 1.2 equivalents of carbodiimide in acetonitrile at 60°C, followed by methanol addition to yield the methyl ester analog (1(2)) with 71% yield . Adapting this method for butyl ester formation could theoretically improve lipophilicity for specific applications.

Applications in Pharmaceutical Synthesis

Butyl (R)-3-aminotetrahydrofuran-3-carboxylate serves as a chiral building block for spirocyclic compounds targeting metabolic and oncological pathways.

Spirocyclic Diazaspiro Derivatives

The compound’s primary application lies in synthesizing 4-[3-(3-trifluoromethyl-4-cyanophenyl)-4-oxo-2-thioxo-7-oxa-1,3-diazaspiro[4.4]non-1-yl]-2-fluoro-N-methylbenzamide, a spirocyclic inhibitor evaluated for metabolic regulation. The (R)-enantiomer of the tetrahydrofuran intermediate ensures optimal stereochemical alignment for target binding, as demonstrated by differential activity between enantiomers in preclinical models .

Stereochemical Considerations

The (R)-configuration of butyl-3-aminotetrahydrofuran-3-carboxylate is critical for its pharmacological relevance.

Enantiomeric Differentiation

The (S)-enantiomer (PubChem CID: 59621155) exhibits distinct physicochemical and biological profiles, underscoring the necessity of enantioselective synthesis. For instance, the (S)-form’s metabolic stability and binding kinetics differ significantly, impacting its utility in drug development .

Analytical Chirality Control

High-performance liquid chromatography (HPLC) on chiral stationary phases (e.g., Chiralpak HD-H) enables resolution of enantiomers, ensuring >98% enantiomeric excess (ee) for pharmaceutical intermediates .

Future Directions and Challenges

Despite its promise, scalability and enantioselective yield remain challenges. Advances in continuous-flow chemistry and enzymatic resolution could address these limitations. Furthermore, expanding structure-activity relationship (SAR) studies to explore alternative ester groups (e.g., isopropyl or cyclobutyl) may optimize pharmacokinetic profiles .

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